(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
CAS No.: 1396890-73-5
Cat. No.: VC6561724
Molecular Formula: C17H16F3N3OS
Molecular Weight: 367.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396890-73-5 |
|---|---|
| Molecular Formula | C17H16F3N3OS |
| Molecular Weight | 367.39 |
| IUPAC Name | (E)-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |
| Standard InChI | InChI=1S/C17H16F3N3OS/c18-17(19,20)14-10-13(11-3-4-11)22-15(23-14)7-8-21-16(24)6-5-12-2-1-9-25-12/h1-2,5-6,9-11H,3-4,7-8H2,(H,21,24)/b6-5+ |
| Standard InChI Key | WEYXJZPSZUFMLL-AATRIKPKSA-N |
| SMILES | C1CC1C2=CC(=NC(=N2)CCNC(=O)C=CC3=CC=CS3)C(F)(F)F |
Introduction
(E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound with a molecular formula of C19H18F3N3OS and a molecular weight of 367.4 g/mol . This compound features a pyrimidine ring with cyclopropyl and trifluoromethyl substitutions, which enhance its lipophilicity and potential for interaction with various biological targets. The presence of a thiophenyl group attached to an acrylamide moiety further contributes to its structural complexity and potential biological activities.
Biological Activity
While specific biological activities of (E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide are not extensively documented, compounds with similar structural features often exhibit a range of activities, including enzyme inhibition, receptor modulation, and antimicrobial effects. The presence of a thiophenyl group may enhance interactions with biological targets, potentially influencing signaling pathways or metabolic processes.
Comparative Analysis with Similar Compounds
Comparing (E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide with other pyrimidine derivatives can provide insights into its potential biological activities. For example, compounds like N-[2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl]-2-phenoxypropanamide have shown enzyme inhibition and anticancer properties.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (E)-N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide | Pyrimidine with cyclopropyl and trifluoromethyl groups, thiophenyl acrylamide | Potential for enzyme inhibition and receptor modulation | Thiophenyl group enhances biological interactions |
| N-[2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl]-2-phenoxypropanamide | Pyrimidine with cyclopropyl and trifluoromethyl groups, phenoxypropanamide | Enzyme inhibition, anticancer activity | Cyclopropyl and trifluoromethyl groups enhance lipophilicity |
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